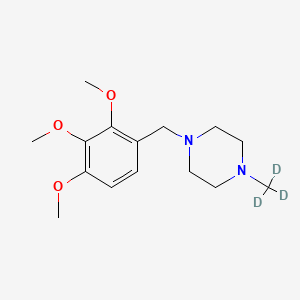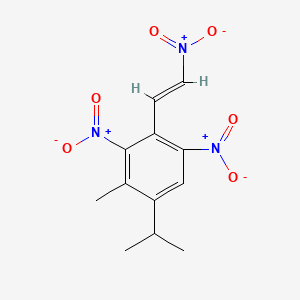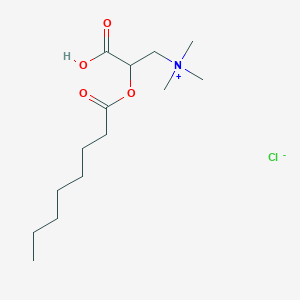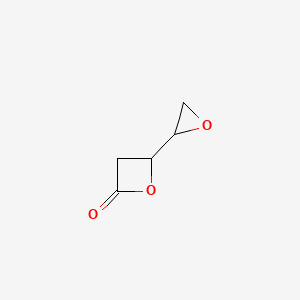
4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(oxiran-2-yl)oxetan-2-one is an organic compound that features both an oxirane (epoxide) and an oxetane ring. These two rings are notable for their strained structures, which impart unique reactivity and properties to the compound. The presence of these rings makes 4-(oxiran-2-yl)oxetan-2-one a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxiran-2-yl)oxetan-2-one typically involves the formation of the oxetane ring followed by the introduction of the oxirane ring. One common method is the intramolecular cyclization of suitable precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . The oxirane ring can then be introduced through epoxidation reactions using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production methods for 4-(oxiran-2-yl)oxetan-2-one are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(oxiran-2-yl)oxetan-2-one undergoes a variety of chemical reactions due to the strained nature of its rings. These include:
Ring-opening reactions: Both the oxirane and oxetane rings can undergo nucleophilic ring-opening reactions.
Substitution reactions: The compound can participate in substitution reactions where functional groups are introduced or replaced.
Oxidation and reduction: The oxirane ring can be oxidized to diols or reduced to alkanes under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Peracids, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane ring with an amine would yield a β-amino alcohol .
Applications De Recherche Scientifique
4-(oxiran-2-yl)oxetan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(oxiran-2-yl)oxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or interaction with cellular components .
Comparaison Avec Des Composés Similaires
4-(oxiran-2-yl)oxetan-2-one can be compared with other compounds that contain oxirane or oxetane rings:
Oxetane: Similar to 4-(oxiran-2-yl)oxetan-2-one but lacks the oxirane ring.
Epoxide: Contains only the oxirane ring.
Cyclobutane derivatives: These compounds have similar ring strain and reactivity but differ in their specific applications and properties.
Propriétés
Numéro CAS |
4247-30-7 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
4-(oxiran-2-yl)oxetan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-1-3(8-5)4-2-7-4/h3-4H,1-2H2 |
Clé InChI |
YQTVQKUILKIULC-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC1=O)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


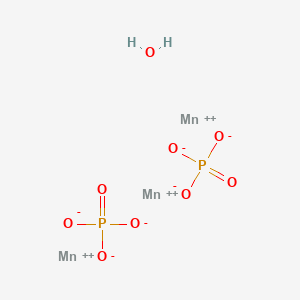
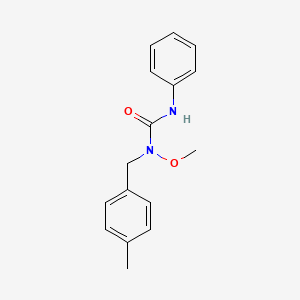
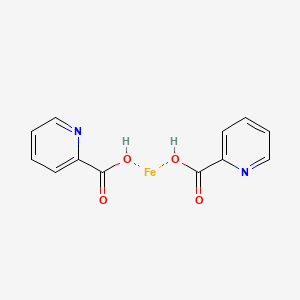
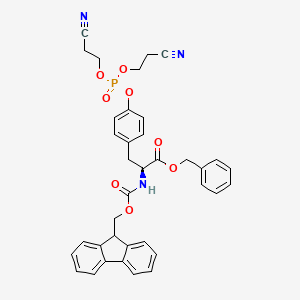

![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)





